N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzothiazole ring, a phenoxy group, and a pyridinylmethyl group. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Mechanism of Action
Target of Action
The compound, also known as N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxy-N-[(pyridin-3-yl)methyl]benzamide, is a hybrid antimicrobial that combines the effect of two or more agents . It combines thiazole and sulfonamide, groups with known antibacterial activity .
Mode of Action
The compound is investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The comparative antibacterial behaviour of drug–peptide complex, drug alone and peptide alone indicates a distinctive mode of action of the drug–peptide complex .
Biochemical Pathways
The compound affects the bacterial cell membranes by creating pores . This leads to faster killing-kinetics towards bacterial cells .
Result of Action
The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with certain substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
Action Environment
The environment can influence the compound’s action, efficacy, and stability. For instance, the presence of cell-penetrating peptides can enhance the compound’s antibacterial activity . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide are not fully understood yet. It has been synthesized as part of a series of novel compounds designed for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
In terms of cellular effects, some compounds similar to this compound have shown potent activity against certain cell lines . For instance, one compound exhibited potent activity against the MDA-MB-231 cell line, with IC 50 values of 1.4 µM .
Molecular Mechanism
The molecular mechanism of this compound is not fully elucidated. Structure-activity relationships (SARs) suggested that compounds with certain substituents displayed better cytotoxic activities .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-6-ethoxybenzothiazole, which is then coupled with 4-phenoxybenzoic acid under specific conditions to form the intermediate product. This intermediate is further reacted with pyridin-3-ylmethyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purity of the final product is ensured through rigorous purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring and the phenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-tubercular, and antibacterial properties
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ethoxy group enhances its solubility, while the phenoxy and pyridinylmethyl groups contribute to its binding affinity and specificity towards certain molecular targets .
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-2-33-24-14-15-25-26(17-24)35-28(30-25)31(19-20-7-6-16-29-18-20)27(32)21-10-12-23(13-11-21)34-22-8-4-3-5-9-22/h3-18H,2,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQRTUMUBAUOQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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